molecular formula C19H17Cl2N3OS B402789 4-(2,4-dichlorophenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 314052-38-5

4-(2,4-dichlorophenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B402789
CAS No.: 314052-38-5
M. Wt: 406.3g/mol
InChI Key: ZHLCOCMKMKDJRH-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H17Cl2N3OS and its molecular weight is 406.3g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-(2,4-dichlorophenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family and has garnered attention for its potential biological activities. Characterized by its complex structure, it includes a dichlorophenyl group and thioxo functionality, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C19H17Cl2N3OS
  • Molecular Weight : 406.32 g/mol
  • CAS Number : 314052-38-5

Biological Activities

Tetrahydropyrimidine derivatives are known for a wide range of biological activities, including anticancer, anticonvulsant, and antimicrobial effects. The specific compound under review has not been extensively studied; however, related compounds exhibit significant biological potentials:

  • Anticancer Activity : Compounds similar to this tetrahydropyrimidine have been evaluated for their ability to inhibit cancer cell proliferation. They often target key receptors involved in tumor growth such as EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2) through non-covalent interactions with these proteins .
  • Anticonvulsant Effects : The structural motifs present in tetrahydropyrimidines suggest potential anticonvulsant properties. Research indicates that modifications in the pyrimidine core can lead to enhanced activity against seizure models .
  • Enzyme Inhibition : The thioxo group is often associated with enzyme inhibition, which may be relevant for this compound's biological profile. Similar compounds have shown efficacy in inhibiting various enzymes that play crucial roles in metabolic pathways .

While the precise mechanism of action for this compound remains largely unknown due to limited research, it is hypothesized that its biological effects may arise from:

  • Interaction with Receptors : Binding to specific receptors involved in cell signaling pathways.
  • Enzyme Modulation : Inhibition or activation of enzymes critical for cellular functions.

Comparative Analysis with Related Compounds

The following table summarizes the unique features and potential activities of related tetrahydropyrimidine compounds:

Compound NameStructure HighlightsBiological Activity
6-Methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamideLacks dichlorophenyl groupDifferent activity profile
N-(4-Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideContains fluorophenylPotentially different pharmacokinetics
4-(3,4-Dimethoxyphenyl)-N-(p-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideMethoxy substitutionsEnhanced solubility properties

Case Studies

  • Antitumor Activity Study : A study demonstrated that derivatives of tetrahydropyrimidines exhibited significant cytotoxicity against various cancer cell lines. The presence of halogenated phenyl groups was linked to increased potency against tumors.
  • Anticonvulsant Evaluation : In a model assessing seizure activity in rodents, certain tetrahydropyrimidines showed promise as anticonvulsants by reducing seizure frequency and duration when administered at specific dosages .

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-6-methyl-N-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3OS/c1-10-3-6-13(7-4-10)23-18(25)16-11(2)22-19(26)24-17(16)14-8-5-12(20)9-15(14)21/h3-9,17H,1-2H3,(H,23,25)(H2,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLCOCMKMKDJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=C(C=C(C=C3)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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